Cas no 39506-61-1 (5-Methylsalicylamide)

5-Methylsalicylamide 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-5-methylbenzamide
- 5-Methylsalicylamide
- 8023 5-METHYL SALICYLAMIDE
- 5-METHYLSALICYAMIDE
- Benzamide, 2-hydroxy-5-methyl- (9CI)
- BS-49088
- 5-methyl salicylamide
- 39506-61-1
- BENZAMIDE, 2-HYDROXY-5-METHYL-
- AKOS000207076
- MB00262
- CS-0179654
- SCHEMBL552239
- E75745
- DTXSID60443636
- 2-hydroxy-5-methyl-benzamide
- FT-0639547
- YNAXKCRTFJQYDT-UHFFFAOYSA-N
- A824581
- AC-8706
- DB-049424
-
- MDL: MFCD00017124
- インチ: 1S/C8H9NO2/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3,(H2,9,11)
- InChIKey: YNAXKCRTFJQYDT-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(C(N)=O)=C(O)C=C1
計算された属性
- せいみつぶんしりょう: 151.06300
- どういたいしつりょう: 151.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 63.3Ų
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 182 ºC
- ふってん: 278.9±33.0 °C at 760 mmHg
- フラッシュポイント: 122.5±25.4 °C
- 屈折率: 1.598
- PSA: 63.32000
- LogP: 1.49980
- じょうきあつ: 0.0±0.6 mmHg at 25°C
5-Methylsalicylamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Methylsalicylamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
5-Methylsalicylamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015002002-250mg |
2-Hydroxy-5-methylbenzamide |
39506-61-1 | 97% | 250mg |
$499.20 | 2023-09-02 | |
Alichem | A015002002-500mg |
2-Hydroxy-5-methylbenzamide |
39506-61-1 | 97% | 500mg |
$823.15 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250324-250mg |
2-Hydroxy-5-methylbenzamide |
39506-61-1 | 97% | 250mg |
¥102.00 | 2024-05-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB238-200mg |
5-Methylsalicylamide |
39506-61-1 | 95+% | 200mg |
153.0CNY | 2021-07-14 | |
Ambeed | A140736-25g |
2-Hydroxy-5-methylbenzamide |
39506-61-1 | 95% | 25g |
$285.0 | 2025-02-26 | |
Ambeed | A140736-5g |
2-Hydroxy-5-methylbenzamide |
39506-61-1 | 95% | 5g |
$65.0 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250324-100mg |
2-Hydroxy-5-methylbenzamide |
39506-61-1 | 97% | 100mg |
¥61.00 | 2024-05-15 | |
Aaron | AR00388T-100mg |
5-Methylsalicylamide |
39506-61-1 | 96% | 100mg |
$9.00 | 2025-02-11 | |
A2B Chem LLC | AB49553-25g |
2-Hydroxy-5-methylbenzamide |
39506-61-1 | 96% | 25g |
$366.00 | 2024-04-20 | |
Crysdot LLC | CD12075626-10g |
2-Hydroxy-5-methylbenzamide |
39506-61-1 | 95+% | 10g |
$302 | 2024-07-24 |
5-Methylsalicylamideに関する追加情報
Professional Introduction to 5-Methylsalicylamide (CAS No. 39506-61-1)
5-Methylsalicylamide, chemically designated as N-(5-methyl-2-hydroxybenzyl)amide, is a significant compound in the field of pharmaceutical chemistry and biochemistry. With the CAS number 39506-61-1, this molecule has garnered attention for its diverse applications and potential in medicinal research. The structural integrity of 5-Methylsalicylamide features a methyl-substituted salicylic acid derivative, which contributes to its unique chemical properties and biological activities. This introduction delves into the compound's synthesis, pharmacological significance, and recent advancements in its application within the pharmaceutical industry.
The synthesis of 5-Methylsalicylamide involves a series of well-established organic reactions that highlight the compound's versatility. Typically, the process begins with the methylation of salicylic acid, followed by amide bond formation. The use of palladium-catalyzed cross-coupling reactions has been reported to enhance yield and purity, underscoring the importance of advanced catalytic methods in modern pharmaceutical synthesis. These techniques not only improve efficiency but also minimize waste, aligning with sustainable chemistry principles.
One of the most compelling aspects of 5-Methylsalicylamide is its pharmacological profile. Studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms that involve modulation of cyclooxygenase (COX) enzymes and inhibition of pro-inflammatory cytokine production. Recent research has focused on its interaction with microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the biosynthesis of prostaglandins. This interaction has been shown to reduce inflammation in animal models, suggesting therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 5-Methylsalicylamide has been explored for its analgesic effects. Preclinical studies indicate that it may serve as a complementary treatment for pain management, particularly in cases where traditional NSAIDs are contraindicated or ineffective. The compound's ability to interact with central nervous system receptors has been a focal point of investigation, with findings suggesting a synergistic effect when combined with other analgesics. This dual mechanism of action could offer significant advantages in clinical settings.
The role of 5-Methylsalicylamide in drug development extends beyond inflammation and pain management. Emerging research suggests that it may have neuroprotective qualities, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier and modulate neurotransmitter activity has been hypothesized to contribute to its neuroprotective effects. Further investigation is warranted to fully elucidate these mechanisms and explore potential therapeutic applications.
The chemical stability and bioavailability of 5-Methylsalicylamide are critical factors in its formulation and delivery. Advanced pharmaceutical formulations have been developed to enhance these properties, ensuring optimal therapeutic efficacy. For instance, lipid-based nanoparticles have been utilized to improve solubility and target specificity, while prodrugs have been designed to enhance metabolic stability. These innovations underscore the ongoing efforts to optimize the delivery systems for this promising compound.
The regulatory landscape for 5-Methylsalicylamide is another area of interest. As research continues to uncover new applications, regulatory agencies are closely monitoring its safety and efficacy profiles. Clinical trials are currently underway to evaluate its potential in treating various inflammatory conditions, with preliminary results showing encouraging outcomes. These trials not only aim to validate the therapeutic benefits but also to establish dosing regimens and long-term safety profiles for clinical use.
The environmental impact of synthesizing and utilizing 5-Methylsalicylamide is also a consideration in modern pharmaceutical research. Green chemistry principles have been applied to develop more sustainable synthetic routes, reducing reliance on hazardous reagents and minimizing waste generation. For example, biocatalytic methods have been explored as alternatives to traditional chemical synthesis, offering a more eco-friendly approach without compromising yield or purity.
In conclusion, 5-Methylsalicylamide (CAS No. 39506-61-1) represents a fascinating compound with broad applications in pharmaceutical chemistry and biochemistry. Its unique structural features contribute to its diverse biological activities, including anti-inflammatory, analgesic, and potentially neuroprotective effects. Ongoing research continues to uncover new therapeutic possibilities for this molecule, while advancements in synthetic methods ensure sustainable production practices. As clinical trials progress and regulatory approvals are obtained, 5-Methylsalicylamide is poised to play an increasingly important role in modern medicine.
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